Evidence 1: 5-Lipoxygenase (5-LO) Inhibition Profile vs. 12-LO and 15-LO
2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid exhibits a differentiated lipoxygenase (LOX) inhibition profile, with a 4-fold selectivity for 5-LO over 12-LO and 15-LO. This is a key differentiating factor compared to non-selective LOX inhibitors. [1]
| Evidence Dimension | Lipoxygenase (LOX) isoform inhibition (IC50) |
|---|---|
| Target Compound Data | 5-LO: IC50 = 2.80 µM (2800 nM) |
| Comparator Or Baseline | 12-LO: IC50 > 10 µM (>10000 nM); 15-LO: IC50 > 10 µM (>10000 nM) |
| Quantified Difference | ~4-fold lower IC50 for 5-LO relative to 12/15-LO |
| Conditions | Inhibition of human recombinant 5-LO expressed in E. coli; inhibition of 12-LO and 15-LO in human PMNL. |
Why This Matters
This selectivity profile supports targeted investigation of the 5-LO pathway without confounding effects from 12/15-LO inhibition, which is critical for interpreting results in inflammation and cancer studies.
- [1] BindingDB. Entry BDBM50446411 (CHEMBL501426). View Source
